![molecular formula C17H12FN3O B2533843 3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one CAS No. 372172-28-6](/img/structure/B2533843.png)
3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
“3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one” is a complex organic compound. It is a derivative of indole, a heterocyclic compound that is important in many biological applications . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step process. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .
Molecular Structure Analysis
The molecular structure of “3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one” would likely be complex due to the presence of multiple rings and functional groups. The structure of similar compounds was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .
Chemical Reactions Analysis
The chemical reactions involving “3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one” would likely be complex and depend on the specific conditions and reagents used. Similar compounds have been synthesized via reactions involving α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules .
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have demonstrated inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives have been found to possess anti-inflammatory properties . This suggests that “3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one” could potentially be used in the treatment of inflammatory conditions.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . For instance, a compound with a similar structure demonstrated significant anticancer activity . This suggests that “3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one” could potentially be used in cancer treatment.
Anti-HIV Properties
Some indole derivatives have been reported to have anti-HIV properties . This suggests that “3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one” could potentially be used in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties . This suggests that “3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one” could potentially be used as an antioxidant.
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . This suggests that “3-[(4-fluorophenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one” could potentially be used as an antimicrobial agent.
Future Directions
The future directions for research on “3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one” could involve exploring its potential biological activities, given the diverse biological activities of indole derivatives . Further studies could also investigate its potential applications in medicine, given the importance of indole derivatives in this field .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could lead to the various biological activities associated with indole derivatives .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple pathways, leading to downstream effects that contribute to its overall biological activity.
Result of Action
Based on the known biological activities of indole derivatives , it can be inferred that this compound may have a range of effects at the molecular and cellular level, contributing to its overall biological activity.
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O/c18-12-7-5-11(6-8-12)9-21-10-19-15-13-3-1-2-4-14(13)20-16(15)17(21)22/h1-8,10,20H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHRQUJNILAHKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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